Cas no 39607-92-6 (1-(3-chloro-2-methylpropyl)-4-methylpiperazine)

1-(3-Chloro-2-methylpropyl)-4-methylpiperazine is a specialized organic compound featuring a piperazine core substituted with a 3-chloro-2-methylpropyl group and a methyl group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The chloroalkyl moiety enhances its utility in nucleophilic substitution reactions, while the methylpiperazine component contributes to its versatility in forming biologically active derivatives. Its well-defined molecular architecture ensures consistent performance in synthetic applications, particularly in the development of complex heterocyclic systems. The compound is typically handled under controlled conditions due to its reactive functional groups, ensuring stability and purity for research and industrial use.
1-(3-chloro-2-methylpropyl)-4-methylpiperazine structure
39607-92-6 structure
Product Name:1-(3-chloro-2-methylpropyl)-4-methylpiperazine
CAS No:39607-92-6
MF:C9H19ClN2
MW:190.713561296463
CID:4458612
PubChem ID:22403210
Update Time:2025-10-28

1-(3-chloro-2-methylpropyl)-4-methylpiperazine Chemical and Physical Properties

Names and Identifiers

    • PIPERAZINE, 1-(3-CHLORO-2-METHYLPROPYL)-4-METHYL-
    • 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine
    • 2-methyl-3-(4'-methylpiperazinyl)-propyl chloride
    • 39607-92-6
    • AKOS013551870
    • SCHEMBL11489816
    • DTXSID90625504
    • DKGQENSYEBYPNT-UHFFFAOYSA-N
    • 1-(3-chloro-2-methylpropyl)-4-methylpiperazine
    • Inchi: 1S/C9H19ClN2/c1-9(7-10)8-12-5-3-11(2)4-6-12/h9H,3-8H2,1-2H3
    • InChI Key: DKGQENSYEBYPNT-UHFFFAOYSA-N
    • SMILES: N1(CC(C)CCl)CCN(C)CC1

Computed Properties

  • Exact Mass: 190.1236763Da
  • Monoisotopic Mass: 190.1236763Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 6.5Ų

1-(3-chloro-2-methylpropyl)-4-methylpiperazine Pricemore >>

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1-(3-chloro-2-methylpropyl)-4-methylpiperazine Related Literature

Additional information on 1-(3-chloro-2-methylpropyl)-4-methylpiperazine

1-(3-Chloro-2-Methylpropyl)-4-Methylpiperazine: A Comprehensive Overview

The compound with CAS No. 39607-92-6, commonly referred to as 1-(3-chloro-2-methylpropyl)-4-methylpiperazine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of piperazine, a six-membered ring containing two nitrogen atoms, which is widely used in the synthesis of various pharmaceutical agents. The 1-(3-chloro-2-methylpropyl)-4-methylpiperazine structure introduces unique substituents that enhance its chemical reactivity and biological activity, making it a valuable compound for research and development.

The piperazine ring in this compound serves as a versatile scaffold for attaching various functional groups. In the case of 1-(3-chloro-2-methylpropyl)-4-methylpiperazine, the substituents include a chlorine atom and a methyl group at specific positions, which influence the molecule's physical and chemical properties. Recent studies have highlighted the importance of such substituents in modulating the compound's solubility, stability, and bioavailability. For instance, the presence of the chlorine atom at position 3 of the propyl chain introduces electron-withdrawing effects, which can enhance the molecule's reactivity in certain reactions.

One of the most notable applications of 1-(3-chloro-2-methylpropyl)-4-methylpiperazine is in drug discovery. Researchers have explored its potential as a building block for developing new pharmaceutical agents, particularly in the areas of antiviral and anticancer therapies. The compound's ability to form stable complexes with metal ions has also made it a promising candidate for coordination chemistry studies. Recent advancements in computational chemistry have allowed scientists to model the interactions between this compound and various biological targets, providing deeper insights into its mechanism of action.

In addition to its pharmacological applications, 1-(3-chloro-2-methylpropyl)-4-methylpiperazine has found utility in materials science. Its unique electronic properties make it suitable for use in the synthesis of advanced materials, such as conductive polymers and metal-organic frameworks (MOFs). These materials hold great potential for applications in energy storage, catalysis, and sensing technologies. For example, recent research has demonstrated that incorporating this compound into MOFs can significantly improve their gas adsorption capabilities.

The synthesis of 1-(3-chloro-2-methylpropyl)-4-methylpiperazine involves a series of well-established organic reactions. Typically, the process begins with the preparation of piperazine derivatives through nucleophilic substitution or cyclization reactions. The introduction of the chloroalkyl group at position 1 and the methyl group at position 4 requires precise control over reaction conditions to ensure high yields and purity. Modern synthetic techniques, such as microwave-assisted synthesis and continuous flow chemistry, have been employed to optimize this process, making it more efficient and scalable.

From an environmental perspective, understanding the fate and behavior of 1-(3-chloro-2-methylpropyl)-4-methylpiperazine in natural systems is crucial for assessing its potential impact on ecosystems. Recent studies have investigated its biodegradation pathways under various environmental conditions, revealing that it undergoes rapid microbial degradation under aerobic conditions. This information is essential for ensuring sustainable practices in its production and use.

In conclusion, 1-(3-chloro-2-methylpropyl)-4-methylpiperazine is a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers in drug discovery, materials science, and environmental chemistry. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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